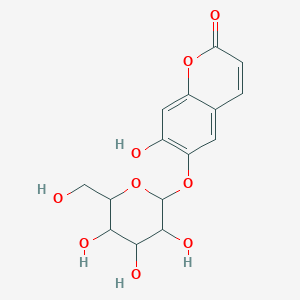

7-Hydroxy-2-oxo-2H-chromen-6-yl hexopyranoside

Description

Properties

IUPAC Name |

7-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCADAYNFIFUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859464 | |

| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-75-9, 66778-17-4 | |

| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Esculin can be synthesized through the enzymatic hydrolysis of esculin, which involves the breakdown of esculin into glucose and esculetin by a microorganism that has constitutive β-glucosidase or esculinase enzyme . The reaction conditions typically involve the use of growth-supporting media like Vaughn-Levine, bile-esculin, or Pfizer selective enterococcus media .

Industrial Production Methods

In industrial settings, esculin is often extracted from natural sources such as the bark of horse chestnut trees. The extraction process involves the use of solvents to isolate the compound, followed by purification steps to obtain esculin in its pure form .

Chemical Reactions Analysis

Types of Reactions

Esculin undergoes various chemical reactions, including hydrolysis, oxidation, and polymerization. The hydrolysis of esculin results in the formation of esculetin and glucose . Oxidation reactions can lead to the formation of different derivatives, while polymerization reactions can produce oligomers with enhanced properties .

Common Reagents and Conditions

Hydrolysis: Involves the use of β-glucosidase or esculinase enzymes in the presence of growth-supporting media.

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Polymerization: Catalyzed by enzymes like laccase from Trametes versicolor, leading to the formation of C–C and C–O bridges.

Major Products Formed

Hydrolysis: Esculetin and glucose.

Oxidation: Various oxidized derivatives of esculin.

Polymerization: Oligomers with improved solubility and antioxidant properties.

Scientific Research Applications

Scientific Research Applications

Esculin serves as a fluorescent marker and is utilized in the synthesis of various derivatives in chemistry. In biology, it is used in microbiology laboratories to identify bacterial species, especially Enterococci and Listeria.

Biological and Medicinal Applications

Esculin acts as a vasoprotective agent and is used in the treatment of conditions like hemorrhoids and anal fissures. Specifically, it exerts its effects primarily through capillary protection, improving capillary permeability and fragility by inhibiting catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue.

Industrial Applications

Due to its antioxidant properties, esculin is employed in the production of cosmetics, food additives, and pharmaceuticals.

Identification

Esculin has been reported in Delphinium nuttallianum and Delphinium bicolor .

Antimicrobial Activity

Several derivatives of 7-hydroxy-2-oxo-2H-chromen have been examined for their antimicrobial activity . Some compounds with good results include:

- (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid N'-[2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxo-ethyl]-hydrazide

- 4-phenyl-1-(7-hydroxy-2-oxo-2H-chromen-4-acetyl) thiosemicarbazide

- 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one

- 7-hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one

- 7-hydroxy-4-[(5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2H-chromen-2-one

Mechanism of Action

Esculin exerts its effects primarily through capillary protection. It improves capillary permeability and fragility by inhibiting catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue . Additionally, esculin promotes the expression of various endogenous antioxidant proteins, such as superoxide dismutase and glutathione peroxidase, through the activation of the nuclear factor erythroid-derived factor 2-related factor 2 signaling pathway .

Comparison with Similar Compounds

The structural and functional uniqueness of 7-hydroxy-2-oxo-2H-chromen-6-yl hexopyranoside can be elucidated through comparative analysis with related coumarin glycosides and hexopyranosides. Key points of differentiation include:

Structural Features

Key Observations :

- Glycoside Position: Unlike 5-hydroxy-6-methoxycoumarin 7-glucoside (glucose at C-7), esculin’s hexopyranoside is at C-6, altering solubility and receptor binding .

- Substituent Effects : The absence of a methoxy group (compared to 5-hydroxy-6-methoxycoumarin 7-glucoside) reduces steric hindrance, enhancing enzymatic hydrolysis susceptibility .

- Configuration Specificity: β-D-glucopyranoside in esculin vs. α-L-idopyranoside derivatives (e.g., 7-hydroxy-2-oxo-2H-chromen-6-yl α-L-idopyranoside) impacts diastereoselectivity in boronate binding .

Reactivity and Stability

- Endocyclic Cleavage: Hexopyranosides with axial substituents at C1 and C3 (e.g., methyl α-D-allopyranoside) undergo endocyclic cleavage under acidic conditions, while esculin’s equatorial C1/C3 substituents resist this pathway .

- Boronate Affinity: Benzoboroxoles bind esculin’s C-4/C-6 diol (trans-diol) in water at pH 7.5, whereas galactopyranosides (e.g., lyngbyaloside B) exhibit additional C-3/C-4 cis-diol binding .

Key Observations :

- Enzymatic Specificity : Esculin’s lack of a 6-phosphate group (unlike phlorizin derivatives) limits its interaction with phospho-specific glycosidases .

- Therapeutic Applications : Unlike heptadecyl D-glucoside (a surfactant), esculin’s coumarin core enables free radical scavenging and endothelial protection .

Biological Activity

7-Hydroxy-2-oxo-2H-chromen-6-yl hexopyranoside, also known as Magnolioside, is a compound derived from natural sources, particularly found in plants like Angelica gigas Nakai. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article examines the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound features a coumarin backbone with a hexopyranoside moiety. This glycosidic structure is crucial for its biological interactions and solubility.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. It enhances the activity of antioxidant enzymes and reduces oxidative stress markers in various cell types. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage.

Anti-inflammatory Effects

This compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies demonstrated that it reduces pro-inflammatory cytokine production in immune cells, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. A study reported its effectiveness against Staphylococcus pneumoniae, with moderate activity against Pseudomonas aeruginosa and Bacillus subtilis. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus pneumoniae | High |

| Pseudomonas aeruginosa | Moderate |

| Bacillus subtilis | Moderate |

| Salmonella panama | Low |

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Inhibition : The compound inhibits COX and LOX enzymes, reducing the synthesis of inflammatory mediators.

- Cell Signaling Modulation : It influences MAPK and PI3K/Akt signaling pathways, leading to altered gene expression related to inflammation and apoptosis.

- Antioxidant Pathways : By upregulating genes involved in antioxidant defense, it mitigates oxidative stress.

Study on Antioxidant Effects

A study conducted on human liver cells demonstrated that treatment with this compound resulted in a significant increase in the expression of antioxidant genes such as Nrf2 and HO-1. This upregulation correlated with decreased levels of reactive oxygen species (ROS), highlighting the compound's potential for protecting against oxidative damage.

Study on Anti-inflammatory Activity

In an animal model of arthritis, administration of this compound led to a marked reduction in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory cytokines in treated animals compared to controls.

Dosage and Toxicity

Dosage optimization is critical for maximizing therapeutic benefits while minimizing toxicity. Studies indicate that low doses enhance antioxidant and anti-inflammatory effects without significant adverse reactions. However, higher doses may lead to toxicity, necessitating careful evaluation in clinical settings.

Q & A

Q. What are the recommended methods for structural characterization of 7-Hydroxy-2-oxo-2H-chromen-6-yl hexopyranoside?

- Answer: Structural elucidation typically combines X-ray crystallography (using programs like SHELX or WinGX ) and spectroscopic techniques . For glycosidic linkage confirmation, Nuclear Magnetic Resonance (NMR) is critical:

- ¹H/¹³C NMR resolves the chromen-2-one core and hexopyranoside substituents, with anomeric proton signals (~δ 4.5–5.5 ppm) indicating α/β configurations .

- 2D NMR (HSQC, HMBC) maps inter-glycosidic connectivity and chromen-ol interactions .

Mass spectrometry (MS) with high-resolution ESI-TOF validates molecular weight and fragmentation patterns .

Q. How can researchers synthesize this compound in the lab?

- Answer: Synthesis involves glycosylation of the chromen-ol precursor with activated hexopyranosyl donors (e.g., trichloroacetimidates):

- Step 1: Protect the chromen-2-one hydroxyl groups (e.g., acetyl or benzyl) to avoid side reactions .

- Step 2: Coupling under Lewis acid catalysis (BF₃·Et₂O or TMSOTf) at low temperatures (−20°C) to favor regioselectivity at C-6 .

- Step 3: Deprotection using mild bases (e.g., NaOMe/MeOH) .

Q. What analytical techniques are essential for purity assessment and stability studies?

- Answer:

- HPLC-PDA/MS monitors purity and degradation products under varying pH/temperature .

- Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., hydrolysis of glycosidic bonds) .

- Thermogravimetric Analysis (TGA) assesses thermal stability, critical for storage conditions .

Advanced Research Questions

Q. How can boronate affinity assays be optimized to study interactions with hexopyranoside-containing compounds like this compound?

- Answer: Boronic acids preferentially bind cis-diols in furanosides, but hexopyranosides require tailored receptors:

Q. What experimental strategies address contradictions in degradation pathways of methylated hexopyranosides?

- Answer: Conflicting degradation data (e.g., acid vs. base lability) arise from partial oxidation of hydroxyl groups. Resolve by:

Q. How can the chromen-2-one core be modified to enhance fluorescence for bioimaging applications?

- Answer: Introduce electron-donating groups (e.g., –OCH₃ at C-7) to redshift emission wavelengths:

- Knoevenagel-Michael reactions extend conjugation (e.g., with barbituric acid derivatives) .

- Fluorescence lifetime imaging (FLIM) quantifies quantum yield improvements in live-cell studies .

Q. What methodologies are used to study structure-activity relationships (SAR) of hexopyranoside derivatives in glycoconjugate recognition?

- Answer:

- Molecular docking (AutoDock Vina) predicts binding to lectins or enzymes .

- Surface Plasmon Resonance (SPR) screens synthetic glycoconjugates for affinity against cell-surface receptors .

- Synthetic diversification : Vary alkyl/aryl groups on the hexopyranoside (e.g., propyl vs. hexyl ) to correlate hydrophobicity with bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.